Tert-butyl 3-phenoxypyrrolidine-1-carboxylate
CAS No.: 83220-74-0
Cat. No.: VC8138846
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83220-74-0 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl 3-phenoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-9-13(11-16)18-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
| Standard InChI Key | OCZCCXARUXEYGO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Tert-butyl 3-phenoxypyrrolidine-1-carboxylate has the molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . Its IUPAC name, tert-butyl 3-phenoxypyrrolidine-1-carboxylate, reflects the presence of a pyrrolidine ring substituted at the 3-position with a phenoxy group and at the 1-position with a Boc-protecting group. Key identifiers include:
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CAS Registry Number: 83220-74-0
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SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2
The Boc group enhances solubility and stability during synthetic processes, while the phenoxy moiety contributes to π-π interactions in biological systems .
Structural Characterization
X-ray crystallography and NMR studies reveal a puckered pyrrolidine ring with the phenoxy group occupying an equatorial position, minimizing steric strain . The Boc group adopts a conformation orthogonal to the ring plane, as evidenced by computational models .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine introduces the Boc group at the 1-position .
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Phenoxy Substitution: Mitsunobu coupling or nucleophilic aromatic substitution attaches the phenoxy group to the 3-position .
A representative protocol from VulcanChem involves reacting Boc-protected pyrrolidine with 4-bromophenol under Ullmann coupling conditions, achieving yields of 65–75%.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring mono-substitution at the pyrrolidine 3-position requires careful control of reaction stoichiometry .
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Stereochemistry: Racemization during Boc protection is mitigated using chiral auxiliaries or low-temperature conditions .
Physicochemical Properties
Physical Properties
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Density: 1.11 g/cm³ (estimated)
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Boiling Point: 288.6°C (predicted)
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Solubility: Miscible in dichloromethane and THF; sparingly soluble in water .
Stability and Reactivity
The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), enabling selective deprotection during peptide synthesis . The phenoxy group undergoes electrophilic substitution reactions, facilitating further functionalization.
Applications in Pharmaceutical Research
Drug Intermediate
Tert-butyl 3-phenoxypyrrolidine-1-carboxylate is a precursor to:
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Kinase Inhibitors: The phenoxy group interacts with hydrophobic pockets in kinase active sites .
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Anticancer Agents: Pyrrolidine derivatives exhibit activity against non-small cell lung cancer (NSCLC) cell lines.
Structure-Activity Relationship (SAR) Studies
Modifications to the phenoxy substituent (e.g., introducing trifluoromethyl or methyl groups) alter bioavailability and target affinity. For example:
| Compound | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Tert-butyl 3-phenoxypyrrolidine-1-carboxylate | -H | 450 | 2.1 |
| Tert-butyl 3-(4-CF₃-phenoxy)pyrrolidine-1-carboxylate | -CF₃ | 120 | 3.4 |
| Tert-butyl 3-(4-CH₃-phenoxy)pyrrolidine-1-carboxylate | -CH₃ | 320 | 2.6 |
Data adapted from VulcanChem and PubChem .
Comparative Analysis with Analogues
tert-Butyl 3-(4-Trifluoromethylphenoxy)pyrrolidine-1-carboxylate
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Molecular Formula: C₁₆H₂₀F₃NO₃
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Molecular Weight: 331.33 g/mol .
The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the parent compound .
tert-Butyl 3-Acetoxypyrrolidine-1-carboxylate
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Molecular Formula: C₁₁H₁₉NO₄
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Applications: Used in prodrug formulations due to esterase-sensitive acetoxy groups .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent patents describe enantioselective syntheses using chiral palladium catalysts, achieving >90% enantiomeric excess (ee) .
Tuberculosis Drug Discovery
Pyrrolidine derivatives are being evaluated for anti-tubercular activity, leveraging their ability to disrupt mycolic acid biosynthesis .
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